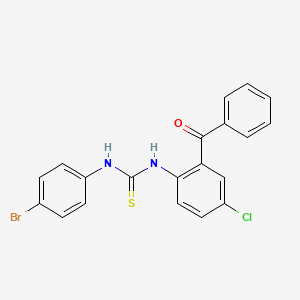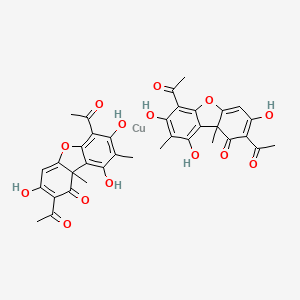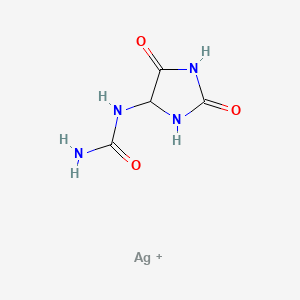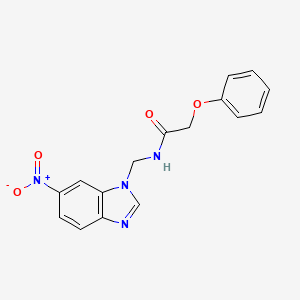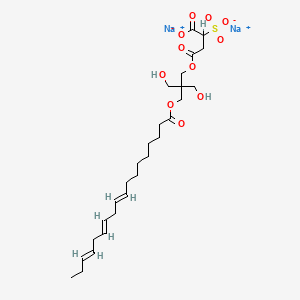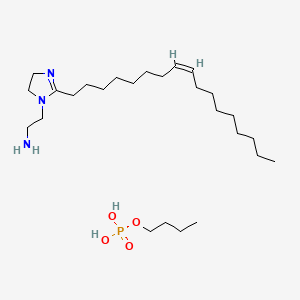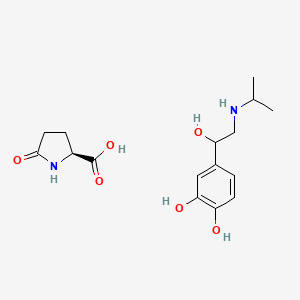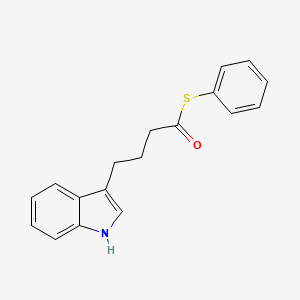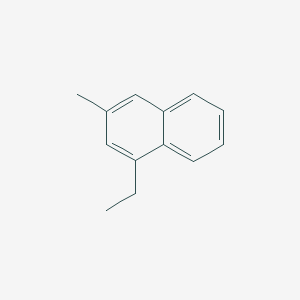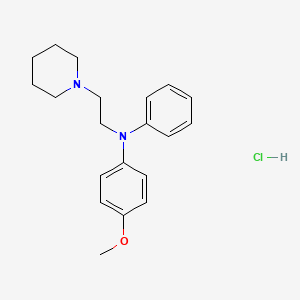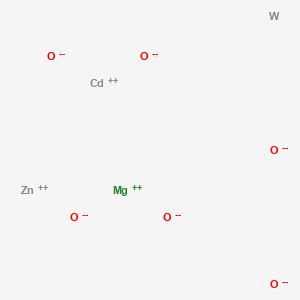
Cadmium oxide (CdO), solid soln. with magnesium oxide, tungsten oxide (WO3) and zinc oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide is a complex compound that combines the properties of its constituent oxides. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. The combination of cadmium oxide, magnesium oxide, tungsten oxide, and zinc oxide results in a material with enhanced stability, conductivity, and catalytic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide typically involves the co-precipitation method. In this process, aqueous solutions of cadmium nitrate, magnesium nitrate, tungsten oxide, and zinc nitrate are mixed together. The pH of the solution is adjusted using a base such as ammonium hydroxide to precipitate the metal hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form the desired solid solution .
Industrial Production Methods
Industrial production of this compound may involve similar co-precipitation techniques on a larger scale. Additionally, solid-state reactions, where the metal oxides are mixed and heated at high temperatures, can also be used to produce the compound. These methods ensure the uniform distribution of the constituent oxides within the solid solution .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxides to their respective metals.
Substitution: The compound can undergo substitution reactions where one metal ion is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Aqueous solutions of metal salts under controlled pH conditions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Metallic cadmium, magnesium, tungsten, and zinc.
Substitution: New solid solutions with different metal compositions.
Wissenschaftliche Forschungsanwendungen
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique catalytic properties.
Biology: Investigated for its potential use in biosensors and bioimaging.
Medicine: Studied for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of transparent conductive films, semiconductors, and photovoltaic cells
Wirkmechanismus
The mechanism of action of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide involves its interaction with molecular targets and pathways. The compound’s catalytic properties are attributed to the presence of multiple metal oxides, which provide active sites for chemical reactions. The solid solution structure enhances the stability and reactivity of the compound, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cadmium oxide (CdO)
- Magnesium oxide (MgO)
- Tungsten oxide (WO3)
- Zinc oxide (ZnO)
Uniqueness
The uniqueness of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide lies in its combined properties. While each constituent oxide has its own set of properties, the solid solution exhibits enhanced stability, conductivity, and catalytic activity. This makes it more versatile and effective in applications compared to the individual oxides .
Eigenschaften
CAS-Nummer |
102110-30-5 |
|---|---|
Molekularformel |
CdMgO6WZn-6 |
Molekulargewicht |
481.9 g/mol |
IUPAC-Name |
magnesium;zinc;cadmium(2+);oxygen(2-);tungsten |
InChI |
InChI=1S/Cd.Mg.6O.W.Zn/q2*+2;6*-2;;+2 |
InChI-Schlüssel |
ICLCGHBJWAZIGF-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Zn+2].[Cd+2].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


